(2-Methylthiophen-3-yl)methanol
Description
(2-Methylthiophen-3-yl)methanol is a thiophene-based alcohol with a methyl substituent at the 2-position of the thiophene ring and a hydroxymethyl group at the 3-position. For instance, analogs like (2,4-dimethylthiophen-3-yl)methanol (CAS 63826-86-8) share a similar backbone, differing only in additional methyl substituents .
Properties
IUPAC Name |
(2-methylthiophen-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-6(4-7)2-3-8-5/h2-3,7H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNQWCWFDMCNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities among (2-Methylthiophen-3-yl)methanol and related compounds:
| Compound Name | Substituents on Thiophene Ring | Additional Functional Groups | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| (2-Methylthiophen-3-yl)methanol | -CH₃ at C2, -CH₂OH at C3 | None | C₆H₈OS | 128.19* | Not explicitly provided |
| (2,4-Dimethylthiophen-3-yl)methanol | -CH₃ at C2 and C4, -CH₂OH at C3 | None | C₇H₁₀OS | 142.22 | 63826-86-8 |
| (2-Bromothiophen-3-yl)methanol | -Br at C2, -CH₂OH at C3 | None | C₅H₅BrOS | 193.06 | 70260-16-1 |
| (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol | -CH₂OH at C3 (thiophene), fused methoxynaphthalene | Methoxy-naphthalene substituent | C₁₆H₁₄O₂S | 270.35 | 1443325-18-5 |
| Phenyl(thiophen-3-yl)methanol | -CH₂OH at C3 (thiophene), phenyl group | Phenyl ring | C₁₁H₁₀OS | 194.26 | 102871-39-6 |
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects: The introduction of electron-withdrawing groups (e.g., bromine in (2-Bromothiophen-3-yl)methanol) increases molecular polarity and reactivity compared to methyl groups .
- Steric and Electronic Modifications: Bulky substituents, such as the methoxynaphthalene group in (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol, significantly alter solubility and π-π stacking behavior, making these compounds suitable for materials science applications .
Physicochemical Properties
While direct data for (2-Methylthiophen-3-yl)methanol are sparse, analogs provide predictive trends:
| Compound | Density (g/cm³) | Boiling Point (°C) | pKa (Predicted) |
|---|---|---|---|
| (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol | 1.259 | 467.7 | 13.54 |
| Phenyl(thiophen-3-yl)methanol | Not reported | Not reported | ~13–14 (alcohol typical) |
The high boiling point of (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol (467.7°C) reflects strong intermolecular interactions due to its extended aromatic system . In contrast, simpler derivatives like (2-Bromothiophen-3-yl)methanol are expected to have lower boiling points due to reduced molecular weight and polarity.
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